molecular formula C25H41N3O7S2 B608585 Lipoamide-PEG3-Mal CAS No. 1314378-19-2

Lipoamide-PEG3-Mal

Katalognummer: B608585
CAS-Nummer: 1314378-19-2
Molekulargewicht: 559.74
InChI-Schlüssel: CMMJPHOERVZWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lipoamide-PEG3-Mal is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C25H41N3O7S2, and it has a molecular weight of 559.74 g/mol .

Wissenschaftliche Forschungsanwendungen

Lipoamide-PEG3-Mal has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.

    Biology: Employed in the modification of biomolecules for targeted delivery and imaging.

    Medicine: Utilized in drug development for targeted protein degradation therapies.

    Industry: Applied in the production of functionalized materials and nanotechnology.

Wirkmechanismus

Target of Action

Lipoamide-PEG3-Mal is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that the PROTACs are designed to degrade . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the intracellular ubiquitin-proteasome system . The compound, being a part of the PROTAC molecule, facilitates the interaction between the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs. The degradation of these proteins can influence various cellular processes depending on the function of the target protein . .

Pharmacokinetics

As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular context, and the intracellular concentration of the PROTAC . .

Safety and Hazards

The safety data sheet for Lipoamide-PEG3-Mal suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same applies to eye contact . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Biochemische Analyse

Biochemical Properties

Lipoamide-PEG3-Mal interacts with various biomolecules in the process of PROTAC formation . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is primarily determined by the specific ligands used, which are chosen based on the target protein and the E3 ubiquitin ligase.

Cellular Effects

The cellular effects of this compound are primarily observed through the action of the PROTACs it helps form . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded.

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of PROTACs . The this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This forms a PROTAC that can bind to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented in the literature. Given its role in the formation of PROTACs, it is likely involved in pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be an important factor in its effectiveness as a PROTAC linker . Specific details about its transport and distribution are not currently available in the literature.

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. Given its role in the formation of PROTACs, it is likely to be found wherever these PROTACs exert their effects, which would typically be in the cytoplasm where the ubiquitin-proteasome system is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lipoamide-PEG3-Mal involves the conjugation of lipoamide with a polyethylene glycol (PEG) chain and a maleimide group. The general synthetic route includes the following steps:

    Activation of Lipoamide: Lipoamide is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    PEGylation: The activated lipoamide is then reacted with a PEG derivative, typically PEG3, under mild conditions to form the PEGylated lipoamide.

    Maleimide Conjugation: The PEGylated lipoamide is further reacted with maleimide to form the final product, this compound.

The reaction conditions generally involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of lipoamide are activated using NHS or other activating agents.

    Continuous PEGylation: The activated lipoamide is continuously fed into a reactor containing the PEG derivative.

    Maleimide Addition: The PEGylated lipoamide is then reacted with maleimide in a controlled environment to ensure high yield and purity.

The industrial process is optimized for efficiency, scalability, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Lipoamide-PEG3-Mal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Thioether Bonds: Formed during substitution reactions with thiol groups.

    Oxidized or Reduced Lipoamide: Products of redox reactions.

    Hydrolyzed PEG Derivatives: Resulting from hydrolysis reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lipoamide-PEG3-Mal is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. The maleimide group offers specific reactivity with thiol groups, making it highly effective in forming stable conjugates with proteins and peptides .

Eigenschaften

IUPAC Name

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJPHOERVZWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106191
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314378-19-2
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lipoamide-PEG3-Mal
Reactant of Route 2
Reactant of Route 2
Lipoamide-PEG3-Mal
Reactant of Route 3
Reactant of Route 3
Lipoamide-PEG3-Mal
Reactant of Route 4
Reactant of Route 4
Lipoamide-PEG3-Mal
Reactant of Route 5
Reactant of Route 5
Lipoamide-PEG3-Mal
Reactant of Route 6
Lipoamide-PEG3-Mal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.